4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile
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Overview
Description
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile is an organic compound characterized by the presence of amino groups and nitrile groups attached to a biphenyl structure
Preparation Methods
The synthesis of 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile typically involves multi-step reactions starting from biphenyl derivatives. One common method involves the nitration of biphenyl to introduce nitro groups, followed by reduction to form amino groups. The nitrile groups are then introduced through a reaction with cyanogen bromide under controlled conditions. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically target the nitrile groups, converting them to primary amines under hydrogenation conditions.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation, to form amides or secondary amines. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and acyl chlorides
Scientific Research Applications
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and dyes
Mechanism of Action
The mechanism by which 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the nitrile groups can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile include:
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid: This compound has carboxylic acid groups instead of nitrile groups, which affects its reactivity and applications.
4,4’-Diamino-[1,1’-biphenyl]-3,3’-diol:
2,2’-Diamino-4,4’-dimethyl-1,1’-biphenyl: This compound has methyl groups that influence its steric and electronic properties
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile stands out due to its unique combination of amino and nitrile groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C16H8N6 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-amino-5-(4-amino-3,5-dicyanophenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C16H8N6/c17-5-11-1-9(2-12(6-18)15(11)21)10-3-13(7-19)16(22)14(4-10)8-20/h1-4H,21-22H2 |
InChI Key |
FUNCXAXFLIMAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)C#N)C2=CC(=C(C(=C2)C#N)N)C#N |
Origin of Product |
United States |
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